Fmoc-L-Orn(CDOCA)-OH
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Overview
Description
Fmoc-L-Orn(CDOCA)-OH is a derivative of the amino acid ornithine, modified with a fluorenylmethyloxycarbonyl (Fmoc) protecting group and a cyclododecylcarbonyl (CDOCA) group. This compound is used in peptide synthesis and has applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-L-Orn(CDOCA)-OH typically involves the protection of the amino group of ornithine with the Fmoc group, followed by the introduction of the CDOCA group. The Fmoc group is introduced using Fmoc chloride in the presence of a base such as sodium carbonate. The CDOCA group is then introduced using cyclododecylcarbonyl chloride in the presence of a base like triethylamine .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, reaction time, and the concentration of reagents .
Chemical Reactions Analysis
Types of Reactions
Fmoc-L-Orn(CDOCA)-OH undergoes various chemical reactions, including:
Deprotection: Removal of the Fmoc group using a base such as piperidine.
Coupling: Formation of peptide bonds with other amino acids using coupling reagents like HBTU or DIC.
Substitution: Introduction of different functional groups at the amino or carboxyl terminus.
Common Reagents and Conditions
Deprotection: Piperidine in DMF (dimethylformamide).
Coupling: HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) or DIC (N,N’-Diisopropylcarbodiimide) in the presence of a base like DIPEA (N,N-Diisopropylethylamine).
Substitution: Various alkylating or acylating agents.
Major Products Formed
Deprotected Ornithine: After removal of the Fmoc group.
Peptides: Formed by coupling with other amino acids.
Substituted Derivatives: Formed by introducing different functional groups.
Scientific Research Applications
Chemistry
Fmoc-L-Orn(CDOCA)-OH is widely used in peptide synthesis as a building block for creating complex peptides and proteins.
Biology
In biological research, this compound is used to study protein-protein interactions, enzyme-substrate interactions, and other biochemical processes. It serves as a tool for understanding the structure and function of proteins .
Medicine
Its ability to form stable peptides makes it a candidate for developing drugs with improved stability and efficacy .
Industry
In the industrial sector, this compound is used in the production of peptide-based materials, such as hydrogels and nanomaterials. These materials have applications in drug delivery, tissue engineering, and other advanced technologies .
Mechanism of Action
The mechanism of action of Fmoc-L-Orn(CDOCA)-OH involves its ability to form stable peptide bonds and introduce specific functional groups into peptides. The Fmoc group protects the amino group during synthesis, preventing unwanted reactions. The CDOCA group provides additional stability and hydrophobicity, enhancing the overall properties of the peptides .
Comparison with Similar Compounds
Similar Compounds
Fmoc-L-Lys(CDOCA)-OH: Similar structure but with lysine instead of ornithine.
Fmoc-L-Orn(Boc)-OH: Similar structure but with a tert-butyloxycarbonyl (Boc) group instead of CDOCA.
Fmoc-L-Orn(Ac)-OH: Similar structure but with an acetyl (Ac) group instead of CDOCA.
Uniqueness
Fmoc-L-Orn(CDOCA)-OH is unique due to the presence of the CDOCA group, which provides enhanced stability and hydrophobicity compared to other protecting groups. This makes it particularly valuable in the synthesis of peptides with specific structural and functional properties .
Properties
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[[2-(6-oxo-[1,3]dioxolo[4,5-g]chromen-8-yl)acetyl]amino]pentanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H28N2O9/c35-29(12-18-13-30(36)43-26-15-28-27(14-23(18)26)41-17-42-28)33-11-5-10-25(31(37)38)34-32(39)40-16-24-21-8-3-1-6-19(21)20-7-2-4-9-22(20)24/h1-4,6-9,13-15,24-25H,5,10-12,16-17H2,(H,33,35)(H,34,39)(H,37,38)/t25-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUZYXXVIPGOROZ-VWLOTQADSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C3C(=C2)C(=CC(=O)O3)CC(=O)NCCCC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C3C(=C2)C(=CC(=O)O3)CC(=O)NCCC[C@@H](C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H28N2O9 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
584.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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